N-(Pyrrolidin-2-ylmethyl)cyclopropanamine
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Overview
Description
N-(Pyrrolidin-2-ylmethyl)cyclopropanamine: is an organic compound with the molecular formula C8H16N2 It is a derivative of pyrrolidine and cyclopropanamine, featuring a cyclopropane ring attached to a pyrrolidine moiety via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine typically involves the following steps:
Reaction of 2-pyrrolidinemethyl bromide with cyclopropylamine: This step forms the intermediate N-(2-pyrrolidinemethyl)cyclopropylamine.
Hydrogenation of the intermediate: The intermediate is then subjected to hydrogenation under appropriate conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(Pyrrolidin-2-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Simpler amines such as N-(Pyrrolidin-2-ylmethyl)amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(Pyrrolidin-2-ylmethyl)cyclopropanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active amines
Mechanism of Action
The mechanism of action of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidine: A simple cyclic amine with a five-membered ring.
Cyclopropanamine: A three-membered ring amine.
N-(Cyclopropylmethyl)pyrrolidine: A compound with a similar structure but different connectivity.
Uniqueness: N-(Pyrrolidin-2-ylmethyl)cyclopropanamine is unique due to its combination of a cyclopropane ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it valuable in the synthesis of novel compounds with potential therapeutic applications .
Properties
IUPAC Name |
N-(pyrrolidin-2-ylmethyl)cyclopropanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-8(9-5-1)6-10-7-3-4-7/h7-10H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTRSGQKTOVAAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592615 |
Source
|
Record name | N-[(Pyrrolidin-2-yl)methyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226215-03-7 |
Source
|
Record name | N-[(Pyrrolidin-2-yl)methyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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